3-Bromo-6-chloro-2-nitrotoluene
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Overview
Description
3-Bromo-6-chloro-2-nitrotoluene is an organic compound that belongs to the class of polysubstituted benzenes. It is characterized by the presence of bromine, chlorine, and nitro groups attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-nitrotoluene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the nitration of 3-bromo-6-chlorotoluene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another synthetic route involves the bromination and chlorination of 2-nitrotoluene. This process can be carried out using bromine and chlorine in the presence of catalysts such as iron(III) bromide and iron(III) chloride, respectively. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and halogenation processes. These methods are optimized for high efficiency and cost-effectiveness. Continuous flow reactors and advanced separation techniques are employed to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-nitrotoluene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Hydroxylamine derivatives: Formed through partial reduction of the nitro group.
Substituted aromatic compounds: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3-Bromo-6-chloro-2-nitrotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-nitrotoluene: Similar structure but lacks the chlorine atom.
3-Chloro-2-nitrotoluene: Similar structure but lacks the bromine atom.
4-Bromo-2-nitrotoluene: Similar structure but with different substitution pattern.
Uniqueness
3-Bromo-6-chloro-2-nitrotoluene is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the toluene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-chloro-3-methyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBOWXCEEGEMBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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